![molecular formula C11H7Cl2N5O B2635002 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea CAS No. 1025306-99-3](/img/structure/B2635002.png)

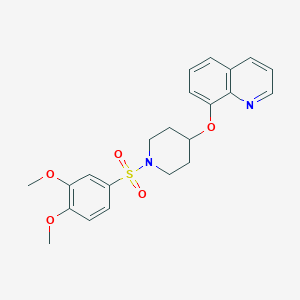

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

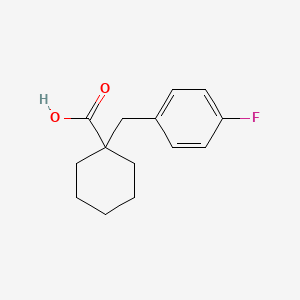

1-(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea, hereafter referred to as “the compound”, is a synthetic chemical compound with a broad range of potential applications in scientific research. Its unique combination of properties, including its stability, solubility and low toxicity, make it an ideal candidate for use in laboratory experiments. In

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

Substituted urea derivatives have been explored for their antimycobacterial properties against Mycobacterium tuberculosis. By modifying the structure of these compounds, researchers have identified several derivatives with significant inhibitory effects, suggesting potential for novel drug development against tuberculosis (Scozzafava, Mastrolorenzo, & Supuran, 2001).

Antitumor Activities

Research has also focused on synthesizing novel urea derivatives to evaluate their antitumor activities. For example, thiazolyl urea derivatives have shown promise in this area, indicating the potential for these compounds to serve as a basis for developing new anticancer agents (Ling et al., 2008).

Inhibition of Translation Initiation

Certain N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor (HRI), reducing cancer cell proliferation by affecting the process of translation initiation. This discovery opens avenues for creating targeted anti-cancer therapies with minimal toxicity (Denoyelle et al., 2012).

Antimicrobial Degradation

Electro-Fenton systems have been used to degrade antimicrobials like triclosan and triclocarban, compounds related to substituted ureas in terms of application and structure. These systems efficiently remove these contaminants from water, highlighting the environmental applications of understanding and manipulating urea derivatives (Sirés et al., 2007).

Corrosion Inhibition

Urea derivatives have also been studied for their role in corrosion inhibition. Specifically, triazinyl urea derivatives have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, showcasing their potential in industrial applications (Mistry et al., 2011).

Propiedades

IUPAC Name |

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N5O/c12-7-2-1-6(3-8(7)13)17-11(19)18-10(5-15)9(16)4-14/h1-3H,16H2,(H2,17,18,19)/b10-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYGVOISJGXJIG-KTKRTIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC(=C(C#N)N)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)N/C(=C(/C#N)\N)/C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile](/img/structure/B2634928.png)

![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2634935.png)

![4-[butyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2634940.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2634941.png)